molecular formula C17H20N2O5 B5331070 2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one

2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one

Cat. No.: B5331070
M. Wt: 332.4 g/mol
InChI Key: FQFOANNTVMYKIM-UHFFFAOYSA-N
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Description

2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one is a synthetic coumarin derivative characterized by a chromen (2H-chromene) core substituted with a nitro group at position 6 and a morpholine moiety at position 2. The propan-1-one side chain at position 3, bearing a methyl group, further differentiates its structure. Coumarins and their derivatives are widely studied for their biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous morpholine-containing compounds .

Properties

IUPAC Name

2-methyl-1-(2-morpholin-4-yl-6-nitro-2H-chromen-3-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-11(2)16(20)14-10-12-9-13(19(21)22)3-4-15(12)24-17(14)18-5-7-23-8-6-18/h3-4,9-11,17H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFOANNTVMYKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320945
Record name 2-methyl-1-(2-morpholin-4-yl-6-nitro-2H-chromen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642581
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

183364-37-6
Record name 2-methyl-1-(2-morpholin-4-yl-6-nitro-2H-chromen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Core: The chromenyl core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde and ethyl acetoacetate under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration of the chromenyl core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the nitro-chromenyl intermediate reacts with morpholine under basic conditions.

    Final Alkylation: The final step involves the alkylation of the morpholinyl-chromenyl intermediate with 2-bromo-2-methylpropane to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles such as alkyl halides can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amino derivatives

    Substitution: Alkylated morpholine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures to 2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
    • A case study demonstrated that derivatives of chromenone showed enhanced activity against breast cancer cells, suggesting that this compound may share similar properties .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Research indicates that chromenone derivatives possess activity against both gram-positive and gram-negative bacteria. This makes them potential candidates for developing new antibiotics .
    • In vitro studies have highlighted the effectiveness of such compounds in inhibiting bacterial growth, paving the way for further exploration in drug development.
  • Neuroprotective Effects :
    • The morpholine moiety is known for its neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, a significant factor in neurodegenerative diseases .
    • This aspect opens avenues for research into treatments for conditions like Alzheimer's and Parkinson's diseases.

Material Science Applications

  • Fluorescent Probes :
    • The unique structure of the compound allows it to be used as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules makes it useful for tracking cellular processes .
    • Case studies have shown that chromenone derivatives can be utilized in live-cell imaging, providing insights into cellular dynamics.
  • Polymer Chemistry :
    • The incorporation of chromenone derivatives into polymer matrices has been explored for creating materials with enhanced optical properties. Such materials are useful in the development of sensors and light-emitting devices .

Chemical Probes in Biological Research

The compound can serve as a chemical probe to study specific biological pathways. Its design allows researchers to modify it for targeted interactions with proteins or nucleic acids, facilitating the exploration of complex biological systems.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; potential therapeutic agent
Antimicrobial PropertiesEffective against gram-positive/negative bacteria; potential antibiotic
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential for neurodegenerative disease treatment
Fluorescent ProbesUsed in biological imaging; tracks cellular processes
Polymer ChemistryEnhances optical properties in materials; useful in sensors

Mechanism of Action

The mechanism of action of 2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromenyl core may interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Implications Reference
Target Compound Chromen 6-nitro, 2-morpholin-4-yl Hypothesized antimicrobial/anticancer
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Naphthalene 6-methoxy, 2-morpholin-4-yl Studied for anti-inflammatory effects
6-Acetyl-2,2-dimethyl-2H-chromen Chromen 6-acetyl, 2,2-dimethyl Core structure for photochemical studies
Coumarin derivatives Coumarin Varied (e.g., hydroxyl, methoxy) Anticoagulant, antioxidant activities

Chemical Reactivity and Stability

  • However, nitro groups may also confer photolability .
  • Morpholine vs. Prenyl Groups: Morpholine’s polarity enhances aqueous solubility, whereas prenyl groups (e.g., in 4-prenylphlorisobutanophenone) increase lipophilicity, affecting membrane permeability .

Biological Activity

2-Methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one is a synthetic compound that incorporates a chromone moiety, known for its diverse biological activities. The presence of the nitro group and the morpholine ring in its structure suggests potential pharmacological applications, particularly in antimicrobial, anticancer, and anti-inflammatory domains.

Chemical Structure

The compound can be represented as follows:

C15H18N4O4\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Molecular Features:

  • Chromone Backbone: Provides a framework for biological activity.
  • Nitro Group: Implicated in various mechanisms of action, including antimicrobial properties.
  • Morpholine Ring: Enhances solubility and bioavailability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA. For example, nitro derivatives like metronidazole act by producing toxic radicals that disrupt cellular functions .

Table 1: Antimicrobial Efficacy of Nitro Compounds

CompoundTarget MicroorganismMechanism of ActionMIC (μg/mL)
MetronidazoleHelicobacter pyloriDNA damage via radical formation8
ChloramphenicolStaphylococcus aureusInhibition of protein synthesis16
2-Methyl CompoundE. coliDNA binding and damageTBD

2. Anticancer Potential

Research indicates that chromone derivatives exhibit significant anticancer activity. The mechanisms are believed to involve apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific signaling pathways .

Case Study:
In a study evaluating the cytotoxic effects of chromone derivatives, it was found that compounds with a nitro group significantly inhibited the proliferation of breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 μM.

3. Anti-inflammatory Effects

The anti-inflammatory potential of nitro compounds has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This inhibition leads to reduced production of prostaglandins and cytokines involved in inflammation .

Table 2: Anti-inflammatory Activity

CompoundTarget EnzymeIC50 (μM)
AspirinCOX-10.5
IbuprofenCOX-21
2-Methyl CompoundCOX-2TBD

Mechanistic Insights

The biological activity of this compound can be further understood through its interaction with biological targets:

DNA Interaction

Nitro groups can form covalent bonds with DNA, leading to strand breaks and mutagenesis. This property is crucial for its antimicrobial and anticancer activities.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as COX suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound?

X-ray crystallography is the gold standard for resolving molecular geometry. Single-crystal diffraction data can be collected using a Bruker D8 VENTURE diffractometer, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL . Hydrogen-bonding interactions and π-stacking can be analyzed using ORTEP-3 for visualization . For example, similar morpholine-containing chromenones exhibit C–H···π and van der Waals interactions critical for stabilizing crystal packing .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks. For morpholine derivatives, signals near δ 3.6–3.8 ppm (morpholine CH2_2) and δ 8.0–8.5 ppm (chromenone aromatic protons) are diagnostic .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion validation and fragmentation patterns.
  • FT-IR : Bands at ~1650 cm1^{-1} (ketone C=O) and ~1520 cm1^{-1} (NO2_2 stretching) confirm functional groups .

Q. How is the synthetic route optimized for this compound?

A typical approach involves:

  • Step 1 : Condensation of 6-nitro-2H-chromen-3-carbaldehyde with morpholine under acidic conditions to form the morpholinylchromene intermediate.
  • Step 2 : Michael addition with 2-methylpropan-1-one using a catalytic base (e.g., K2_2CO3_3) in anhydrous THF .
  • Key optimization : Reaction temperature (60–80°C) and solvent purity are critical to avoid byproducts like nitro-group reduction .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., unexpected NOE correlations vs. X-ray torsion angles) require:

  • Dynamic NMR studies to assess conformational flexibility in solution.
  • DFT calculations (e.g., Gaussian 16) to compare optimized geometries with crystallographic data. For example, morpholine ring puckering may differ in solution vs. solid state .
  • Multi-temperature crystallography to evaluate thermal motion effects on bond lengths/angles .

Q. What computational strategies predict electronic properties relevant to biological activity?

  • Frontier molecular orbital (FMO) analysis : Using Gaussian 16 at the B3LYP/6-311+G(d,p) level, calculate HOMO-LUMO gaps to assess charge-transfer potential. The nitro group’s electron-withdrawing nature likely lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular docking : AutoDock Vina can model interactions with biological targets (e.g., kinases). The morpholine oxygen may form hydrogen bonds with active-site residues, as seen in similar triazolo-pyridazine derivatives .

Q. How are structure-activity relationships (SARs) systematically investigated for this compound?

  • Analog synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy) and compare bioactivity. For instance, replacing morpholine with piperidine in related compounds reduced antimicrobial efficacy by 40% .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., ketone position, nitro-group orientation) for target binding .
  • In vitro assays : Test inhibitory effects on enzymes like COX-2 or CYP450 isoforms, correlating IC50_{50} values with computational predictions .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent screening : Use vapor diffusion with binary solvents (e.g., DCM:hexane or EtOAc:MeOH) to improve crystal quality.
  • Additive screening : Small molecules (e.g., triethylamine) can disrupt aggregation. For nitro-aromatics, adding 5% DMSO reduced twinning in 70% of cases .
  • Low-temperature data collection : Reduces thermal disorder, improving resolution (<1.0 Å) for accurate charge-density analysis .

Methodological Considerations

  • Data validation : Cross-validate crystallographic parameters (e.g., Rint_{\text{int}} < 5%) with PLATON to check for missed symmetry or disorder .
  • Reproducibility : Document solvent traces (via 1H^1H NMR) and recrystallization conditions to ensure batch-to-batch consistency.
  • Ethical compliance : Adhere to institutional guidelines for handling nitro-containing compounds, which may be mutagenic .

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